6,7-ADTN hydrobromide, a derivative of 2-amino-6,7-dihydroxytetrahydronaphthalene (6,7-ADTN), is a compound of interest due to its dopaminergic agonist properties. Research has been conducted to understand its pharmacological effects, mechanisms of action, and potential applications in various fields. This analysis will delve into the current literature to provide a comprehensive overview of 6,7-ADTN hydrobromide, including its mechanism of action and applications.
Method 1: Starting from naphthalene-2,3-diol: [ [] ] 1. Methylation of naphthalene-2,3-diol with dimethyl sulfate. 2. Friedel-Crafts acylation with acetyl chloride. 3. Haloform reaction to form 6,7-dimethoxynaphthalene-2-carboxylic acid. 4. Birch reduction with sodium in liquid ammonia. 5. Curtius reaction followed by hydrogenolysis and demethylation.
Method 2: Asymmetric synthesis from 2-amino-4,5-dimethoxybenzoic acid: [ [] ] 1. Reaction of 2-amino-4,5-dimethoxybenzoic acid with the acrylate of S-methyl lactate. 2. A series of reactions culminating in the formation of the target compound.
Structural analysis reveals that the catechol ring is slightly twisted out of the plane of the ethylamine chain. [ [] ] The conformation of the amino group, whether equatorial or axial, significantly influences its interaction with dopamine receptors. [ [] ]
Crystallographic studies have provided valuable insights into the three-dimensional structure of 6,7-ADTN hydrobromide. [ [], [] ] These studies contribute to a deeper understanding of the structure-activity relationship of the compound and its binding affinity for dopamine receptors.
6,7-ADTN hydrobromide acts primarily as a dopamine agonist. The prodrug dibenzoyl-6,7-ADTN (DB-6,7-ADTN) has been shown to cross the blood-brain barrier and be metabolized to produce 6,7-ADTN, which then exerts dopaminergic effects. Intraperitoneal injections of DB-6,7-ADTN have been found to induce hypomotility in animals, which is dose-dependent and can be attenuated by dopamine receptor antagonists such as sulpiride. Interestingly, this hypomotility is not affected by other neurotransmitter antagonists, suggesting a specific dopaminergic and alpha-adrenergic mechanism1.
Furthermore, the uptake and release of 6,7-ADTN by striatal nerve terminals have been studied, revealing that it is a good substrate for the dopamine carrier and may act as a false transmitter, being released by stimuli such as elevated potassium and the ionophore A231874. Additionally, the prodrug approach has been utilized to improve the selectivity of dopaminergic action, with DBADTN showing a more selective accumulation of ADTN in the corpus striatum, which is rich in dopaminergic neurons5.
In neuropharmacology, 6,7-ADTN hydrobromide's dopaminergic activity has been exploited to study the effects of dopamine agonists on motor activity and behavior. For instance, the prodrug DB-6,7-ADTN has been used to investigate the hypomotive effects of dopamine agonists and their interactions with adrenergic receptors1. Additionally, the compound has been used to explore the specificity of neuroleptic inhibition of induced hyperactivity, providing insights into the neuroleptic activity and the role of dopaminergic receptors in the nucleus accumbens3.
The development of prodrugs like DB-6,7-ADTN has been instrumental in enhancing the penetration and accumulation of 6,7-ADTN in the brain. Studies have shown that different prodrug structures can significantly affect the levels of 6,7-ADTN in the rat corpus striatum and cerebellum, as well as the levels of its metabolite2. This has implications for the design of drugs targeting the central nervous system, where effective brain delivery is often a challenge.
Behavioral studies have utilized 6,7-ADTN hydrobromide to investigate the effects of dopaminergic stimulation in animal models. For example, the administration of the prodrug DBADTN has been studied in rats with unilateral 6-hydroxydopamine lesions in the corpus striatum, demonstrating that it can cause a strong stimulation of presynaptic dopamine receptors without causing significant rotation, which is a common side effect of dopaminergic drugs5.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: